cbl0137 - 1197996-80-7

cbl0137

Catalog Number: EVT-263185
CAS Number: 1197996-80-7
Molecular Formula: C21H24N2O2
Molecular Weight: 336.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Curaxin CBL0137 is a small, water-soluble molecule belonging to the curaxin family, a group of carbazole derivatives with potential anti-cancer properties. [, , , , , , , ] CBL0137 exhibits promising anticancer activity in preclinical models against various cancers. [, , , , , , , , , , , , , , , , , ] Although structurally similar to the anti-malarial drug quinacrine, CBL0137 demonstrates a distinct and more potent mechanism of action. []

Mechanism of Action

CBL0137 exerts its anticancer effects primarily through the inhibition of the facilitates chromatin transcription (FACT) complex, a histone chaperone crucial for DNA replication, transcription, and repair. [, , , , , , , , , , , , , , , , ] By sequestering FACT onto chromatin, CBL0137 disrupts its normal function. [, , ] This leads to various downstream effects, including:

  • Activation of p53: CBL0137 activates the tumor suppressor protein p53, promoting apoptosis and cell cycle arrest. [, , , , , , , , , , , , , , ]
  • Inhibition of NF-κB: CBL0137 suppresses the activity of NF-κB, a transcription factor involved in inflammation and tumor progression. [, , , , , , , , , , ]
  • Induction of Interferon Response: CBL0137 triggers the production of type I interferons, contributing to its antitumor activity. [, , ]
  • Inhibition of DNA Damage Repair: CBL0137 interferes with DNA damage repair pathways, making cancer cells more susceptible to DNA-damaging agents. [, , ]
  • Modulation of Epigenetic Marks: CBL0137 alters histone modifications, potentially contributing to its anticancer effects. [, ]

a) Preclinical Anticancer Activity:

  • Hematological Malignancies: Acute myeloid leukemia (AML) [], acute lymphoblastic leukemia (ALL) [, , ], chronic myeloid leukemia [], and multiple myeloma [, ].
  • Solid Tumors: Glioblastoma [, , , , , ], pancreatic ductal adenocarcinoma [, , ], hepatocellular carcinoma [], lung adenocarcinoma [, ], medulloblastoma [, , ], mesothelioma [], neuroblastoma [, , , , , ], melanoma [, ], colorectal cancer [], and head and neck squamous cell carcinoma [].

b) Overcoming Drug Resistance:

  • EGFR-TKI Resistance: CBL0137 synergizes with EGFR tyrosine kinase inhibitors (TKIs) to overcome acquired resistance in lung adenocarcinoma. []
  • Gemcitabine Resistance: CBL0137 enhances the efficacy of gemcitabine in pancreatic cancer models, including gemcitabine-resistant tumors. [, ]
  • Smoothened Inhibitor Resistance: CBL0137 effectively inhibits the growth of Smoothened inhibitor-resistant hedgehog-driven cancer models. []

c) Targeting Cancer Stem Cells:

CBL0137 demonstrates preferential toxicity toward cancer stem cells (CSCs), a subpopulation of highly resistant and tumorigenic cells, in glioblastoma [, ] and pancreatic cancer models. []

d) Enhancing Chemotherapy and Radiotherapy:

CBL0137 potentiates the efficacy of various chemotherapeutic agents, including cisplatin [, ], cyclophosphamide [], etoposide [], and hydroxyurea [], as well as radiotherapy [, ].

e) Induction of Differentiation:

CBL0137 induces differentiation in neuroblastoma cells, suggesting potential for differentiation therapy. []

Future Directions
  • Clinical Development: CBL0137 is currently under evaluation in Phase I/II clinical trials for pediatric and adult cancers, and further clinical development is warranted to determine its safety and efficacy in humans. [, , , , ]

Quinacrine

Compound Description: Quinacrine (QC) is an antimalarial drug with demonstrated in vivo antitumor activity. [] It functions similarly to curaxins, causing simultaneous p53 activation and NF-κB inhibition, leading to tumor cell death. []

Relevance: Quinacrine served as a basis for developing curaxins, including CBL0137. [] While both compounds share a similar mechanism of action, CBL0137 demonstrates significantly greater potency than quinacrine in preclinical models. []

Gemcitabine

Compound Description: Gemcitabine is a nucleoside analog widely used in treating non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDA). []

Relevance: Studies show that CBL0137 acts synergistically with gemcitabine against NSCLC and PDA xenografts in vivo. [] The combination significantly increased median survival time compared to either drug alone. [] The synergistic effect might involve CBL0137's ability to enhance gemcitabine activity by suppressing the expression of cytidine deaminase and ribonucleotide reductase, proteins involved in gemcitabine response modulation. []

Afatinib

Compound Description: Afatinib is an epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used as a first-line treatment for lung adenocarcinoma patients with EGFR mutations. [] Despite initial responses, most patients develop acquired resistance to afatinib. []

Relevance: Combining CBL0137 with afatinib demonstrates synergy in overcoming acquired resistance to EGFR-TKIs in EGFR-mutant lung adenocarcinoma. [] In vitro studies on EGFR mutant lung adenocarcinoma cell lines with acquired resistance showed synergistic cell viability reduction. [] In vivo, the combination significantly inhibited tumor growth in a patient-derived xenograft (PDX) model. []

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug commonly used in cancer treatment. [, ]

Relevance: Combining CBL0137 with cisplatin exhibits additive antitumor activity against malignant pleural mesothelioma (MPM) cells in vitro at lower doses than either monotherapy. [] In small-cell lung cancer (SCLC) models, combining cisplatin and CBL0137 synergistically killed patient-derived and murine SCLC cell lines. [, ]

Panobinostat

Compound Description: Panobinostat is a histone deacetylase (HDAC) inhibitor. [, , ]

Relevance: In diffuse intrinsic pontine glioma (DIPG) models, CBL0137 combined with panobinostat demonstrates synergistic activity against DIPG neurospheres in vitro and significantly prolonged survival in orthotopic DIPG models. [, , ] The combination therapy restored H3K27me3 levels and decreased Ki67-positive cells. [] In neuroblastoma models, the combination of CBL0137 and panobinostat enhanced nucleosome destabilization, induced an interferon response, inhibited DNA damage repair, and synergistically suppressed cancer cell growth. []

Properties

CAS Number

1197996-80-7

Product Name

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone

IUPAC Name

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C21H24N2O2/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23/h5-8,11-13,22H,9-10H2,1-4H3

InChI Key

JKCSODVERGVDLT-UHFFFAOYSA-N

SMILES

CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

CBL0137; CBL-0137; CBL 0137; CBLC137; CBLC-137; CBLC 137; Curaxin 137.

Canonical SMILES

CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.